2-Methyl-1,3-benzothiazole-5-carbonyl chloride
Description
2-Methyl-1,3-benzothiazole-5-carbonyl chloride is a heterocyclic organic compound featuring a benzothiazole core fused with a benzene ring and substituted with a methyl group at position 2 and a carbonyl chloride (-COCl) functional group at position 5. The benzothiazole moiety (a six-membered benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms) confers aromatic stability and electronic diversity. The carbonyl chloride group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in acylations and pharmaceutical derivatization. While specific data (e.g., CAS number, molecular formula) for this compound are absent in the provided evidence, structural analogs and related heterocycles offer insights into its properties and applications.
Properties
CAS No. |
573983-14-9 |
|---|---|
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 |
InChI Key |
BTOBOYIMKDJJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol derivatives with acylating agents. A patented method () demonstrates:
- React 2-aminothiophenol halogenide (X = Cl/Br) with acetic anhydride in glacial acetic acid at 110–150°C.
- Neutralize with NaOH (2–10 wt%) at 0–5°C, followed by organic solvent extraction (e.g., dichloromethane).
Example :
| Starting Material | Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| 2-Amino-4-chlorothiophenol | 120°C, 1 hr | 2-Methyl-5-chlorobenzothiazole | 91.14% | 99.5% |
| 2-Amino-3-bromo thiophenol | 120°C, 1.5 hr | 2-Methyl-4-bromo benzothiazole | 90.65% | 99.5% |
This method avoids catalysts and enables scalable production. To introduce a carbonyl group at position 5, halogen substituents (Cl/Br) may serve as intermediates for further functionalization.
Chlorination to Acyl Chloride
Thionyl Chloride-Mediated Conversion
The final step involves converting 2-methylbenzothiazole-5-carboxylic acid to its acyl chloride. A benchmark method () outlines:
- Reflux the carboxylic acid with excess thionyl chloride (SOCl₂) at 70–80°C for 2–4 hr.
- Remove excess SOCl₂ via distillation to isolate the acyl chloride.
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:SOCl₂) | 1:3–1:5 |
| Temperature | 70–80°C |
| Reaction Time | 2–4 hr |
| Yield | 85–92% (estimated) |
Alternative Routes
One-Pot Disulfide Cyclization ()
A disulfide precursor (e.g., 1,2-bis(2-nitrophenyl)disulfane) reacts with sodium thiosulfate in propionic acid to form 2-alkylbenzothiazoles. For 5-substituted derivatives:
Example :
| Disulfide Precursor | Conditions | Product | Yield |
|---|---|---|---|
| 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane | Acetic acid, 16 hr reflux | 2-Methyl-5-(methylthio)benzothiazole | 78% |
- Oxidize methylthio (-SMe) to sulfonic acid (-SO₃H), then decarboxylate to introduce -COOH.
Industrial Considerations
Large-scale production () employs continuous flow reactors for chlorination, ensuring safety and consistency. Automated systems control exothermic reactions and minimize SOCl₂ waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzothiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
2-Methyl-1,3-benzothiazole-5-carbonyl chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-methyl-1,3-benzothiazole-5-carbonyl chloride with structurally related compounds from the evidence:
Biological Activity
2-Methyl-1,3-benzothiazole-5-carbonyl chloride is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data.
Chemical Structure and Properties
The compound features a benzothiazole ring with a methyl group at the 2-position and a carbonyl chloride group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 201.68 g/mol . The presence of the carbonyl chloride group enhances its reactivity, particularly towards nucleophiles, making it an interesting candidate for biological studies.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against several strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.
- Inhibition Zones : The compound demonstrated inhibition zones of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and similar results for other tested organisms .
These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Viability : In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by affecting cell cycle regulation. Specifically, it was observed that treated cells showed an increase in the S phase population, suggesting that DNA synthesis is disrupted .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects , which are crucial for therapeutic applications in conditions characterized by inflammation. Preliminary studies indicate that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Data Summary Table
Case Studies
- Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that this compound showed comparable efficacy to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity in Cancer Cell Lines : In vitro tests demonstrated that the compound exhibited significant cytotoxicity across multiple cancer cell lines (e.g., HepG2, HCT-116). The IC50 values ranged from 2.29 µM to 12.41 µM , indicating potent activity against specific cancer types .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-methyl-1,3-benzothiazole-5-carbonyl chloride, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via chlorination of its carboxylic acid precursor (e.g., 2-methyl-1,3-benzothiazole-5-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include:
- Temperature : Reactions are often conducted under reflux (80–100°C) to ensure complete conversion .
- Catalysts : Anhydrous conditions and catalytic dimethylformamide (DMF) may accelerate chlorination .
- Purification : Post-reaction, excess reagents are removed via distillation or vacuum drying. Impurities (e.g., unreacted acid) are minimized by fractional crystallization in non-polar solvents .
Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are respiratory irritants .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Hygroscopic degradation is a risk .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous chemical residue .
Q. Q3: How can researchers assess the stability of this compound under varying storage conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Moisture Sensitivity : Monitor hydrolysis rates via FT-IR or NMR by tracking the appearance of carboxylic acid peaks (e.g., –COOH at ~1700 cm⁻¹) .
- Long-Term Storage : Conduct accelerated aging studies at elevated humidity (e.g., 40°C/75% RH) and compare purity via HPLC .
Advanced Research Questions
Q. Q4: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
Answer: Contradictions in NMR data often arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; acyl chlorides may exhibit peak splitting in polar solvents .
- Tautomerism : Benzothiazole derivatives can undergo ring-opening/tautomerization. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. Example Table: Common NMR Shifts for Derivatives
| Functional Group | δ (¹H NMR, ppm) | δ (¹³C NMR, ppm) | Notes |
|---|---|---|---|
| Acyl Chloride (–COCl) | – | 168–172 | Sensitive to solvent polarity |
| Benzothiazole Ring | 7.5–8.2 (aromatic H) | 120–150 | Substituents alter ring currents |
Q. Q5: What strategies optimize the synthesis of this compound when scaling from milligram to gram quantities?
Answer:
- Reagent Stoichiometry : Increase excess PCl₅ from 1.2 to 1.5 equivalents to compensate for side reactions (e.g., hydrolysis) .
- Reaction Monitoring : Use inline FT-IR to track the disappearance of the –COOH peak (1700–1750 cm⁻¹) .
- Workup Efficiency : Replace distillation with flash chromatography (hexane/EtOAc) for faster purification .
Q. Q6: How do structural modifications (e.g., substituent position) affect the reactivity of benzothiazole carbonyl chlorides in nucleophilic acyl substitution?
Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents at the 5-position (e.g., –NO₂) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .
- Steric Hindrance : Bulky groups at the 2-methyl position may reduce reactivity with hindered nucleophiles. Computational modeling (DFT) can predict steric maps .
Q. Example Reaction Optimization
| Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| PCl₅, 80°C, 12h | 78 | 95 | Baseline |
| SOCl₂, DMF, 100°C, 6h | 92 | 98 | Faster, higher yield |
Q. Q7: What advanced analytical techniques are recommended for confirming the structure of novel derivatives?
Answer:
- X-Ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- 2D NMR (COSY, HSQC) : Assigns coupling in complex aromatic systems .
- Reactivity Profiling : Test derivatives in model reactions (e.g., amidation) to validate functional group integrity .
Methodological Challenges
Q. Q8: How can researchers address poor solubility of this compound in common organic solvents?
Answer:
- Co-Solvent Systems : Use dichloromethane (DCM) with 5–10% DMSO to improve solubility .
- Sonication : Brief sonication (10–15 min) disperses aggregates in THF or acetonitrile .
Q. Q9: What are the best practices for resolving contradictions between computational predictions and experimental reactivity data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
